Glyantrypine

Description

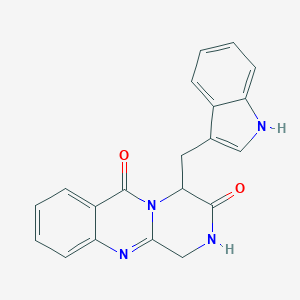

Structure

3D Structure

Properties

CAS No. |

142382-42-1 |

|---|---|

Molecular Formula |

C20H16N4O2 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |

InChI |

InChI=1S/C20H16N4O2/c25-19-17(9-12-10-21-15-7-3-1-5-13(12)15)24-18(11-22-19)23-16-8-4-2-6-14(16)20(24)26/h1-8,10,17,21H,9,11H2,(H,22,25) |

InChI Key |

YFNRNQBGKNOAPT-UHFFFAOYSA-N |

SMILES |

C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |

Canonical SMILES |

C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |

Synonyms |

glyantrypine |

Origin of Product |

United States |

Biosynthesis of Glyantrypine

Biosynthetic Relationship to Other Metabolites

Glyantrypine does not exist in isolation within the fungal metabolic landscape. Its biosynthesis is intricately linked to that of other complex fungal alkaloids, suggesting shared enzymatic machinery and precursor pools.

Glyantrypine is closely related to the fumiquinazoline class of alkaloids, which are also produced by various Aspergillus species. Studies indicate that Glyantrypine, along with simpler fumiquinazoline structures such as fumiquinazoline F and G, and fiscalin B, are all derived from a common core scaffold, the pyrazino[2,1-b]quinazoline-3,6-dione nucleus nih.govsoton.ac.ukmdpi.comacs.orgrsc.org. The biosynthesis of these compounds involves the convergence of three primary building blocks: anthranilic acid, tryptophan, and a third amino acid, often glycine (B1666218) or alanine (B10760859) researchgate.netnih.govmdpi.comrsc.orgacs.orgresearchgate.net. Synthetic strategies designed to mimic the natural production of Glyantrypine and fumiquinazolines often employ similar starting materials and reaction sequences, further underscoring their shared biosynthetic origins nih.govacs.orgscielo.brscielo.br. These findings suggest that Glyantrypine can be considered a simpler member or a related compound within the broader family of fumiquinazoline-type alkaloids, sharing common enzymatic pathways for their assembly rsc.orgnih.gov.

Glyantrypine also shares biosynthetic connections with tryptoquivalines and other structurally related fungal alkaloids. Aspergillus clavatus, the source of Glyantrypine, also produces tryptoquivalines, which are known to be synthesized through similar pathways researchgate.net. Specifically, tryptoquivalines are biosynthesized from anthranilic acid, tryptophan, and other amino acids such as ratine and alanine researchgate.netnih.gov. The biosynthesis of tryptoquivaline (B1215208) has been described as originating from a tripeptide precursor, Ant-D-Trp-Val, indicating a shared reliance on anthranilate and tryptophan nih.govrsc.org. Furthermore, intermediates in the biosynthesis of certain fumiquinazolines, such as fumiquinazoline F, have been identified as common precursors in the pathways leading to other fungal alkaloids like tryptoquialanine, a tremorgenic toxin structurally related to tryptoquivalines researchgate.netnih.gov. This overlap in biosynthetic intermediates and precursors highlights a network of related pathways that produce Glyantrypine, fumiquinazolines, and tryptoquivalines from common amino acid building blocks researchgate.netnih.govnih.govrsc.org.

Data Tables

To illustrate the shared precursors in the biosynthesis of Glyantrypine and related alkaloids, the following table summarizes the key building blocks identified in the literature.

Synthetic Methodologies for Glyantrypine and Its Analogues

Total Synthesis Approaches for Glyantrypine

Total synthesis of glyantrypine has been achieved through several routes, each with its own set of advantages and challenges. These approaches can be broadly categorized into biomimetic strategies and modern synthetic methods.

Biomimetic synthesis endeavors to replicate the likely biosynthetic pathways of natural products in a laboratory setting. The biosynthesis of glyantrypine is understood to involve the precursors anthranilic acid, tryptophan, and glycine (B1666218). nih.gov While specific, detailed laboratory syntheses of glyantrypine explicitly following a "Dehydrative Oxazine (B8389632) to Quinazoline (B50416) Route" or a named "Four-Step Synthesis from Tryptophan Methyl Ester" under a biomimetic framework are not extensively detailed in readily available literature, the principles of biomimetic synthesis would involve the strategic combination of these precursors to construct the glyantrypine scaffold.

A plausible biomimetic approach could involve the formation of an oxazine intermediate followed by a dehydrative cyclization to form the quinazoline core. This strategy would be consistent with known biosynthetic pathways for similar alkaloids. The initial steps would likely involve the coupling of anthranilic acid with an amino acid-derived component to form a benzoxazinone, which could then react with another amino acid moiety, such as a tryptophan derivative, to undergo a cyclization and dehydration cascade, ultimately yielding the pyrazino[2,1-b]quinazoline-3,6-dione structure.

A concise, biomimetically inspired synthesis starting from tryptophan methyl ester could be envisioned. Such a route would leverage the readily available chiral pool of tryptophan. A hypothetical four-step sequence might involve:

Acylation: N-acylation of tryptophan methyl ester with a derivative of anthranilic acid.

Peptide Coupling: Coupling of the resulting dipeptide precursor with glycine or a glycine equivalent.

Cyclization: An intramolecular cyclization to form the diketopiperazine ring.

Final Ring Closure: A subsequent intramolecular reaction, such as an aza-Wittig reaction or a related cyclization, to form the quinazoline ring system. nih.gov

This conceptual pathway aligns with the known biosynthetic building blocks and represents a logical synthetic strategy.

A highly efficient and environmentally friendly approach to the synthesis of glyantrypine and its analogues involves a microwave-assisted, one-pot, three-component reaction. This methodology allows for the rapid construction of the complex pyrazino[2,1-b]quinazoline-3,6-dione scaffold from simple starting materials.

The core structure of glyantrypine, the pyrazino[2,1-b]quinazoline-3,6-dione system, can be assembled through a microwave-assisted multicomponent polycondensation of amino acids. nih.gov This method typically involves the reaction of an anthranilic acid derivative, an N-protected α-amino acid, and a second amino acid ester. The use of microwave irradiation significantly accelerates the reaction rate, often reducing reaction times from hours to minutes and improving yields.

The general reaction scheme involves the initial formation of a benzoxazin-4-one intermediate from the reaction of anthranilic acid and an N-protected amino acid. Subsequent addition of a second amino acid ester, such as D-tryptophan methyl ester hydrochloride, and exposure to high-temperature microwave irradiation leads to the formation of the target pyrazino[2,1-b]quinazoline-3,6-dione scaffold. nih.gov

The use of tert-butyloxycarbonyl (Boc)-protected amino acids is a key feature of this synthetic strategy. The Boc protecting group is stable under the initial reaction conditions required for the formation of the benzoxazin-4-one intermediate but can be cleaved under the high-temperature conditions of the subsequent microwave-assisted cyclization, facilitating the final ring closure.

A variety of Boc-amino acids and amino acid esters can be employed in this reaction, allowing for the synthesis of a diverse library of glyantrypine analogues. For the synthesis of glyantrypine itself, the key components are anthranilic acid, N-Boc-glycine, and D-tryptophan methyl ester. The selection of different amino acid building blocks enables the exploration of structure-activity relationships within this class of compounds. nih.gov

Table 1: Key Reactants in the Microwave-Promoted Synthesis of Glyantrypine Analogues

| Component | Example | Role in Synthesis |

|---|---|---|

| Anthranilic Acid Derivative | Anthranilic acid | Forms the quinazoline portion of the scaffold. |

| N-Protected Amino Acid | N-Boc-glycine | Incorporated into the pyrazine (B50134) ring. |

| Amino Acid Ester | D-tryptophan methyl ester | Provides the indole-containing side chain and completes the pyrazine ring. |

Table 2: Representative Glyantrypine Analogues Synthesized via Microwave-Assisted One-Pot Reaction

| Analogue | Anthranilic Acid Component | N-Boc-Amino Acid | Amino Acid Ester |

|---|---|---|---|

| Glyantrypine | Anthranilic acid | N-Boc-glycine | D-tryptophan methyl ester |

| Analogue 1 | 5-Chloroanthranilic acid | N-Boc-alanine | L-tryptophan methyl ester |

| Analogue 2 | Anthranilic acid | N-Boc-valine | D-phenylalanine methyl ester |

| Analogue 3 | 3,5-Dibromoanthranilic acid | N-Boc-leucine | D-tryptophan methyl ester |

Intramolecular Aza-Wittig Reactions in Glyantrypine Synthesis

The intramolecular aza-Wittig reaction is a powerful strategy for the construction of nitrogen-containing heterocyclic compounds. wikipedia.orgresearchgate.net This reaction involves the interaction of an iminophosphorane with a carbonyl group, such as an aldehyde, ketone, or ester, located within the same molecule to form a cyclic imine. mdpi.comscispace.com The reaction typically proceeds under neutral and mild conditions, often resulting in high yields, making it a valuable tool in the total synthesis of complex natural products. researchgate.net

The general mechanism is analogous to the standard Wittig reaction, where an aza-ylide (iminophosphorane) reacts with a carbonyl to form a carbon-nitrogen double bond. wikipedia.org This methodology is particularly well-suited for the synthesis of five, six, and seven-membered nitrogen heterocycles. scispace.com In the context of glyantrypine synthesis, the intramolecular aza-Wittig reaction represents a highly effective method for assembling the quinazolinone core, a key structural feature of the glyantrypine family of alkaloids. While specific examples detailing the total synthesis of glyantrypine using this exact method are not extensively documented in the reviewed literature, the reaction's proven success in constructing similar N-heterocyclic systems, like those in benzomalvin A, highlights its potential applicability. wikipedia.orgresearchgate.net The tandem Staudinger/intramolecular aza-Wittig reaction sequence is a particularly elegant variation, allowing for the formation of cyclic imines from azide-bearing aldehydes in a one-pot procedure. mdpi.com

Solid-Phase Organic Synthesis (SPOS) of Glyantrypine

Solid-phase organic synthesis (SPOS) is a technique where molecules are assembled on an insoluble solid support, or resin. researchgate.netwikipedia.org This methodology offers several advantages over traditional solution-phase synthesis, including simplified purification procedures—where excess reagents and byproducts are removed by simple filtration and washing—and the ability to drive reactions to completion by using a large excess of reagents. researchgate.net Originally developed by Robert Bruce Merrifield for peptide synthesis, SPOS has been expanded to include the synthesis of a wide array of complex molecules, including natural products. wikipedia.org

The core principle of SPOS involves covalently attaching a starting material to a solid support, performing a series of chemical transformations, and then cleaving the final product from the support. wikipedia.org This approach is highly amenable to automation and the creation of combinatorial libraries for drug discovery. Although the direct application of SPOS for the total synthesis of glyantrypine is not detailed in the available literature, the methodology holds considerable potential for the synthesis of glyantrypine analogues. The modular nature of the glyantrypine structure lends itself to a solid-phase approach, where the indole (B1671886), quinazoline, and diketopiperazine moieties could be sequentially assembled on a resin. This would facilitate the rapid generation of a library of derivatives for biological screening by varying the building blocks at each stage of the synthesis.

Synthetic Strategies for Glyantrypine-Family Derivatives and Analogues

To explore the biological potential of glyantrypine-family alkaloids, various synthetic strategies have been developed to generate a diverse range of derivatives and analogues. These approaches modify the core glyantrypine structure to investigate the impact of structural changes on biological activity.

A key strategy in the development of novel glyantrypine derivatives involves the application of molecular splicing, ring expansion, and ring contraction. nih.govresearchgate.net These techniques allow for systematic modification of the alkaloid's heterocyclic core.

Molecular Splicing: This approach involves combining structural motifs from different molecules to create hybrid structures. In the context of glyantrypine, fragments from other biologically active compounds can be "spliced" onto the glyantrypine scaffold to create novel derivatives with potentially enhanced or new biological activities. nih.gov

Ring Expansion: These reactions are employed to increase the size of one of the rings within the glyantrypine structure. wikipedia.org For example, a six-membered ring can be expanded to a seven-membered ring. This can be achieved through various methods, such as the Tiffeneau–Demjanov rearrangement. nih.gov Such modifications can significantly alter the molecule's conformation and its interaction with biological targets. nih.govresearchgate.net

Ring Contraction: Conversely, ring contraction methods are used to reduce the size of a ring system. wikipedia.orgetsu.edu This process, which can involve rearrangements like the Favorskii rearrangement, creates more constrained analogues of the natural product, providing insight into the spatial requirements for biological activity. wikipedia.org

By taking glyantrypine-family alkaloids as parent structures, researchers have successfully designed and synthesized a series of derivatives using these strategies, leading to the identification of compounds with significant biological activities. nih.govresearchgate.net

Glyantrypine is a naturally occurring indole alkaloid that is produced as a secondary metabolite by the fungus Aspergillus clavatus. nih.govrsc.org The biosynthesis of glyantrypine in this fungus involves the amino acid precursors anthranilic acid, tryptophan, and glycine. nih.govresearchgate.net The isolation and characterization of metabolites from Aspergillus clavatus have not only provided the parent compound, glyantrypine, but also a complex array of structurally related novel alkaloids. nih.govresearchgate.net

These naturally produced derivatives serve as a rich source of chemical diversity and provide a foundation for further synthetic modification. The biosynthetic pathways within the fungus can generate variations in the glyantrypine scaffold that may be challenging to achieve through conventional synthetic chemistry. Studying these natural analogues provides valuable information on the structural features essential for biological activity and inspires the design of new synthetic targets.

Research Findings on Glyantrypine Derivatives

A study investigating derivatives of glyantrypine-family alkaloids, synthesized using molecular splicing, ring expansion, and ring contraction, evaluated their antiviral activities against the tobacco mosaic virus (TMV). Several compounds demonstrated activity comparable or superior to the commercial agent ribavirin (B1680618). nih.govresearchgate.net

| Compound | Antiviral Activity vs. TMV (at 500 µg/mL) | Notes |

|---|---|---|

| 7bb | Equivalent to or better than ribavirin | - |

| 7bc | Equivalent to or better than ribavirin; also showed remarkable fungicidal activity | Emerged as a novel lead compound for fungicidal activity. nih.gov |

| 11c | Equivalent to or better than ribavirin | - |

| 18b | Equivalent to or better than ribavirin | - |

| 18d | Excellent antiviral activity; selected for mode of action studies | Inhibits TMV particle extension during assembly. nih.gov |

| 28d | Excellent antiviral activity; selected for mode of action studies | Inhibits TMV particle extension during assembly. nih.gov |

| 28e | Equivalent to or better than ribavirin | - |

| Ribavirin (Reference) | Inhibitory rates: 39% (inactivation), 37% (curative), 40% (protection) | Commercial antiviral agent. nih.gov |

Structure Activity Relationship Sar and Computational Investigations of Glyantrypine and Its Derivatives

Qualitative Structure-Activity Relationship (SAR) Analysis

Qualitative SAR analysis focuses on identifying specific structural features or moieties within a molecule that are essential for its biological activity. By systematically modifying these features and observing the resultant changes in activity, researchers can elucidate the pharmacophore and guide the design of more potent analogues.

Identification of Structural Moieties Critical for Biological Activityacs.orgacs.orgnih.govresearchgate.net

The core scaffold of Glyantrypine and related alkaloids is the pyrazino[2,1-b]quinazoline-3,6-dione system researchgate.netresearchgate.netnih.govnih.govacs.orgnih.gov. This fundamental structure is often derived from amino acids such as anthranilic acid and tryptophan, suggesting these building blocks are critical for the molecule's inherent activity acs.orgnih.gov. Research into glyantrypine-family alkaloids has involved strategies like "molecular splicing, ring expansion, and ring contraction" to create diverse derivatives researchgate.netresearchgate.net. While specific functional groups directly responsible for antiviral or antifungal activity are not detailed in the provided snippets, the general approach of modifying the core alkaloid structure through synthetic chemistry has been central to exploring SAR researchgate.netresearchgate.netacs.org. For instance, the synthesis of acylhydrazones from glyantrypine-family alkaloids yielded compounds with notable antiviral activities, indicating that such modifications can lead to potent analogues researchgate.net.

Influence of Stereochemistry on Functional Profilesiajpr.com

Stereochemistry plays a significant role in the biological activity of many natural products, including alkaloids. The synthesis of both enantiomers of Glyantrypine has been reported, highlighting the importance of its chiral centers acs.org. Studies on related compounds within the same alkaloid family have demonstrated that specific stereoisomers can exhibit vastly different biological profiles; for example, one enantiomer of neofiscalin A was found to be active, while its counterpart was inactive against bacteria rsc.org. This suggests that the precise three-dimensional arrangement of atoms in Glyantrypine and its derivatives is critical for their interaction with biological targets, influencing their functional profiles. Computational methods, such as conformational analysis and chiroptical spectroscopy, are often employed to determine and understand the absolute configuration and its impact on activity acs.org.

Structure Optimization Strategies for Enhanced Biological Performancecuni.czresearchgate.net

Structure optimization is a key objective in medicinal chemistry to enhance potency, selectivity, or other desirable properties. For Glyantrypine and its analogues, optimization strategies have included the synthesis of derivative libraries and structural simplification researchgate.netacs.org. For example, specific derivatives like compounds 18d and 28d have emerged as lead compounds with excellent antiviral activity, while compound 7bc showed remarkable fungicidal activity, representing successful outcomes of structure optimization efforts researchgate.netresearchgate.netnih.gov. The development of simplified structures, such as acylhydrazones, has also been pursued to achieve potent antiviral effects with a more accessible molecular framework researchgate.net. These efforts underscore the iterative process of designing, synthesizing, and testing modified structures to improve biological performance.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical and statistical methods to establish a correlation between the chemical structure of molecules and their biological activity. This approach allows for the prediction of the activity of new compounds and provides insights into the structural features that drive efficacy.

Application of QSAR in Predictive Biological Activity Studiesnih.govvlifesciences.comnih.gov

QSAR models have been instrumental in predicting the biological activity of various chemical entities, including those related to Glyantrypine. For instance, 3D-QSAR models have been utilized to predict antiviral activity, identifying specific structural characteristics, such as the presence of electron-withdrawing and hydrophobic groups on a benzene (B151609) ring, that enhance such activity acs.orgresearchgate.net. These models have aided in the identification of potent compounds, like A32 and A21, which were developed based on CoMSIA and CoMFA analyses researchgate.net. Furthermore, QSAR has been applied to rationalize observed biological activities, such as antibacterial effects, by analyzing molecular descriptors and electrostatic potential surfaces researchgate.net. General QSAR applications include predicting properties like P-glycoprotein substrate potential, which helps in compound selection and prioritization for experimental testing nih.gov. The integration of machine learning (ML) with QSAR is also advancing predictive capabilities, enabling the identification of potential drug candidates for various therapeutic areas nih.gov.

Methodologies in Group-Based QSAR (G-QSAR) for Glyantrypine Analoguesnih.gov

Compound List

Glyantrypine

Acylhydrazones

Neofiscalin A

Fumiquinazoline F

Fiscalin B

Compound 18d

Compound 28d

Compound 7bc

Compound A32

Compound A21

Pharmacophore-Similarity-Based QSAR (PS-QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) studies are vital for establishing correlations between the chemical structure of compounds and their biological activities. Pharmacophore-Similarity-Based QSAR (PS-QSAR) specifically leverages the concept of pharmacophores – the essential three-dimensional arrangement of molecular features necessary for biological activity. By identifying common pharmacophoric patterns among active molecules, PS-QSAR can be used to predict the activity of new compounds or to guide the design of novel analogs with enhanced properties researchgate.netnih.govmdpi.comslideshare.netresearchgate.netjddtonline.info. While specific PS-QSAR studies explicitly detailing Glyantrypine are not extensively detailed in the provided search results, the general methodology is well-established for drug discovery and optimization. This approach allows researchers to understand which structural features of Glyantrypine derivatives are critical for their observed antiviral or antifungal activities, thereby enabling targeted structural modifications.

Advanced Computational Chemistry Studies

Beyond QSAR, a range of advanced computational chemistry techniques are employed to elucidate the electronic structure, reactivity, and interactions of Glyantrypine and its derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules researchgate.netmdpi.comfrontiersin.orgsapub.org. DFT calculations provide insights into electron density distribution, molecular orbitals, and reactivity indices, which are fundamental to understanding how a molecule behaves chemically. These calculations can predict properties such as charge distribution and energy gaps, offering a deeper understanding of a compound's potential to undergo specific reactions or interact with biological targets researchgate.netmdpi.comsapub.orgjstar-research.com. For Glyantrypine and its derivatives, DFT calculations can help in understanding the electronic basis for their biological activities and potential metabolic pathways. For instance, studies on other complex molecules have utilized DFT to optimize geometries and predict spectroscopic parameters, demonstrating its utility in characterizing novel compounds researchgate.netfrontiersin.org.

Molecular Docking Simulations: Ligand-Target Interactions (e.g., Glyantrypine Derivatives with TMV Coat Protein)

Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand (e.g., a Glyantrypine derivative) to a target protein. This technique is crucial for understanding the mechanism of action at a molecular level mdpi.commdpi.comacs.orgresearchgate.netnih.govcore.ac.ukunair.ac.iddergipark.org.trbiotech-asia.org. Research has shown that certain Glyantrypine derivatives exhibit anti-Tobacco Mosaic Virus (TMV) activity, and molecular docking studies have been employed to investigate their interaction with the TMV coat protein (CP) mdpi.commdpi.comacs.orgresearchgate.netresearchgate.net. For example, compound 9k was found to interact with TMV coat protein through hydrogen bonds, leading to polymerization and preventing virus assembly researchgate.net. Similarly, other derivatives have shown strong interactions with TMV CP, with some studies indicating that these compounds inhibit virus assembly by interfering with TMV particle extension mdpi.commdpi.comresearchgate.net. These findings highlight the importance of molecular docking in identifying specific binding sites and interactions that contribute to the antiviral efficacy of Glyantrypine derivatives.

Prediction of Spectroscopic Parameters (e.g., GIAO-Based ¹³C NMR Chemical Shifts, ECD Spectra)

Computational methods, particularly those based on DFT, are instrumental in predicting spectroscopic parameters, aiding in the structural elucidation and characterization of novel compounds researchgate.netfrontiersin.org. Techniques like the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹³C NMR chemical shifts, while calculations can also generate Electronic Circular Dichroism (ECD) spectra frontiersin.org. These predicted spectra can be compared with experimental data, providing strong evidence for the proposed structures and absolute configurations of compounds like Glyantrypine and its related natural products researchgate.netfrontiersin.org. For example, studies on new alkaloids have combined NMR analysis, mass spectrometry, conformational analysis, NMR computational methods, and ECD calculations to establish their structures researchgate.net.

Conformational Analysis and Molecular Dynamics Simulations of Glyantrypine Scaffolds

Understanding the three-dimensional structure and flexibility of Glyantrypine scaffolds is essential for comprehending their biological interactions. Conformational analysis involves exploring the various spatial arrangements a molecule can adopt, while molecular dynamics (MD) simulations provide insights into the dynamic behavior of these molecules over time researchgate.netrsc.orgnih.gov. MD simulations can reveal how Glyantrypine scaffolds change their conformation in response to their environment or when interacting with biological targets, offering a dynamic perspective on their behavior rsc.orgnih.gov. Studies on related compounds have utilized conformational analysis and MD simulations as part of their structural elucidation and mechanistic investigations researchgate.netrsc.org.

Biological Activities and Mechanistic Investigations Preclinical in Vitro/in Planta

Antiviral Activities and Mechanistic Insights

Glyantrypine derivatives have demonstrated promising antiviral activities, particularly against plant viruses.

Several glyantrypine-family alkaloids and their derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV) in in planta models. Compounds such as 7bb, 7bc, 11c, 18b, 18d, 28d, and 28e exhibited antiviral activities comparable to or exceeding that of the reference compound ribavirin (B1680618) nih.gov. Specifically, these compounds demonstrated inhibitory rates of 39% for inactivation, 37% for curative effects, and 40% for protection at a concentration of 500 μg/mL nih.gov. Another derivative, compound 8a, showed a 55% inactivation inhibitory effect, a 52% curative inhibitory effect, and a 57% protection inhibitory effect at 500 μg/mL researchgate.net.

Table 1: Anti-Tobacco Mosaic Virus (TMV) Activity of Glyantrypine Derivatives

| Compound | Inactivation Inhibition (%) (500 μg/mL) | Curative Inhibition (%) (500 μg/mL) | Protection Inhibition (%) (500 μg/mL) | Reference |

|---|---|---|---|---|

| 7bb | 39 | 37 | 40 | nih.gov |

| 7bc | 39 | 37 | 40 | nih.gov |

| 11c | 39 | 37 | 40 | nih.gov |

| 18b | 39 | 37 | 40 | nih.gov |

| 18d | 39 | 37 | 40 | nih.gov |

| 28d | 39 | 37 | 40 | nih.gov |

| 28e | 39 | 37 | 40 | nih.gov |

Mechanistic investigations into the antiviral activity of certain glyantrypine derivatives, such as compounds 18d and 28d, suggest that their efficacy is achieved by inhibiting the extension of TMV particles during their assembly process nih.gov. Further studies indicate that these compounds may exert their virus inhibition by crosslinking TMV capsid proteins (CP), thereby interfering with the assembly of TMV particles researchgate.net. This disruption of the viral assembly pathway is a key factor in their ability to combat TMV infection.

Specific research findings detailing the activity of Glyantrypine derivatives against Influenza Virus A (H1N1) were not identified in the provided search results. While studies have explored antiviral activities of other natural product derivatives against Influenza A (H1N1) nih.govnih.govmdpi.commdpi.comfrontiersin.org, direct evidence for Glyantrypine derivatives in this context is absent from the reviewed literature.

Anti-Tobacco Mosaic Virus (TMV) Activity of Glyantrypine Derivatives (in planta models)

Antifungal Activities

Glyantrypine-family alkaloids have demonstrated broad-spectrum fungicidal capabilities, showing efficacy against a range of fungal pathogens.

The glyantrypine-family alkaloids and their derivatives have been shown to possess broad-spectrum fungicidal activities. These compounds have exhibited activity against numerous phytopathogenic fungi, typically tested at concentrations around 50 μg/mL nih.govresearchgate.net. This broad efficacy suggests their potential as versatile agents for controlling various fungal diseases in agricultural settings.

Beyond general broad-spectrum activity, specific glyantrypine derivatives have shown notable efficacy against particular phytopathogenic fungi. For instance, compounds 5c, 5g, 6a, and 6e demonstrated superior antifungal activity against Rhizoctonia cerealis when compared to the commercial fungicide chlorothalonil (B1668833) researchgate.net. Additionally, compound 14 was found to have a 100% antifungal effect against Botrytis cinerea researchgate.net. These findings highlight the potential for glyantrypine derivatives to serve as effective agents against economically significant plant pathogenic fungi.

Table 2: Antifungal Activity of Glyantrypine Derivatives Against Specific Phytopathogenic Fungi

| Compound(s) | Target Fungus | Activity Description | Comparison to Standard | Reference |

|---|---|---|---|---|

| 5c, 5g, 6a, 6e | Rhizoctonia cerealis | Higher antifungal activity | Higher than chlorothalonil | researchgate.net |

| 14 | Botrytis cinerea | 100% antifungal effect | N/A | researchgate.net |

Activity against Opportunistic Fungal Strains (e.g., Aspergillus, Candida parapsilosis, Cryptococcus neoformans)

Information directly detailing Glyantrypine's activity against Aspergillus, Candida parapsilosis, or Cryptococcus neoformans is limited in the provided search snippets. However, other fungal species and related compounds have been studied. For instance, Aspergillus species are known producers of various metabolites with potential biological activities scispace.comfrontiersin.org. Some marine-derived fungi, which can produce compounds like Glyantrypine, have shown antibacterial and antibiofilm activities japsonline.com. Didymellamide A, isolated from Stagonosporopsis cucurbitacearum, inhibited Candida spp. with a Minimum Inhibitory Concentration (MIC) of 3.1 μg/mL and Cryptococcus neoformans with an MIC of 1.6 μg/mL mdpi.com.

Broader Antimicrobial Spectrum

Glyantrypine and its related compounds have shown activity against various bacteria.

Specific data on Glyantrypine's activity against Vibrio harveyi was not found in the provided search results. However, other compounds isolated from marine-derived fungi have demonstrated antibacterial activity japsonline.com.

Glyantrypine-family alkaloids have demonstrated activity against Gram-positive bacterial species with Minimum Inhibitory Concentration (MIC) values in the range of 12.5–77 μM researchgate.net. Other related compounds have also shown activity:

Compounds isolated from Aspergillus clavatus and other fungi have shown antimicrobial activity against Staphylococcus aureus and Bacillus subtilis japsonline.commdpi.comfao.orgmolaid.com. For example, a compound related to Glyantrypine exhibited antibacterial activity against Staphylococcus aureus fao.org.

Specific studies on other compounds show significant activity: for instance, a compound from Aspergillus species demonstrated antibacterial activity against Bacillus subtilis with an MIC of 2 μg/mL and against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 4 μg/mL scispace.com. Another study reported that indole-methyl pyrazinoquinazoline alkaloids showed relevant activities against Gram-positive bacterial species such as Staphylococcus aureus and Enterococcus faecalis up.pt.

Enzymatic Target Modulation and Inhibitory Studies

While direct studies on Glyantrypine's inhibition of Thioredoxin Reductase (TrxR) were not found, the broader class of quinazoline (B50416) alkaloids and related compounds are known to interact with biological targets. Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which is implicated in cancer development and is a target for chemotherapy rsc.orgnih.govnih.gov. Inhibitors of TrxR are being investigated for various therapeutic applications, including cancer treatment rsc.orgnih.govnih.gov. Some quinoline (B57606) alkaloids have also been studied for their antiparasitic activity plos.org.

Antileishmanial Activity of Glyantrypine Analogues

While direct antileishmanial activity of Glyantrypine itself is not detailed, studies on its analogues and related compounds indicate potential in this area.

Research on synthetic analogues of quinoline alkaloids has shown antiparasitic activity against Leishmania species plos.org.

Other studies have explored various compounds for their antileishmanial properties, with some analogues showing potent activity against Leishmania species such as L. amazonensis, L. guyanensis, and L. infantum, with IC50 values in the submicromolar to low micromolar range semanticscholar.orgresearchgate.netscielo.org.coplos.org. For example, compound 4 showed a submicromolar IC50 against L. amazonensis semanticscholar.org. Compound 2, an analogue, exhibited a good balance of activity and selectivity semanticscholar.org.

Cryptolepine analogues, specifically 2,7-dibromocryptolepine (B1245172), demonstrated significant antileishmanial activity against Leishmania donovani, with an IC50 of 0.5 ± 0.1 μM, and showed lower toxicity to mammalian cells compared to the natural alkaloid nih.gov.

Studies on naphthoquinone-based hybrids also reported potent antileishmanial activity, with β-lapachone derivatives showing significant efficacy scielo.org.co.

Compound List

Glyantrypine

3-hydroxyglyantrypine

Averantine

Nidurufin

Penicitrinone A

Penicitrinol J

Lapatins B

Verruculogen

Didymellamide A

Didymellamide B

Curvulamine

Flavuside A

Flavuside B

Trichoderin A

Trichoderin A1

Trichoderin B

N-methyl-8-methoxyflindersin

Cryptolepine

2,7-dibromocryptolepine

βACIL

βHDZ

αACIL

αHDZ

Glaucocalyxin A

Hymenocardine

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

Mass spectrometry is a vital technique for determining the molecular weight and, critically, the molecular formula of a compound.

Mass Spectrometry (MS): In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) provides the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can also offer structural clues by indicating the masses of stable fragments produced during ionization. uobabylon.edu.iqbu.edu.eg

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides highly accurate mass measurements (to several decimal places), enabling the determination of the exact molecular formula. This is because different molecular formulas, even with the same nominal mass, have distinct exact masses due to the isotopic masses of constituent atoms. uobabylon.edu.iqaskthenerd.commeasurlabs.combioanalysis-zone.com HR-MS is particularly useful for distinguishing between isobaric compounds (compounds with the same nominal mass but different molecular formulas).

For Glyantrypine, HR-MS data has been reported, providing a precise measurement of its molecular ion.

Table 6.2: Mass Spectrometry Data for Glyantrypine

| Parameter | Value | Technique | Significance |

| Molecular Ion (M⁺) | 291.0830 ± 2 ppm | HR-MS (EI) | Exact mass used to determine molecular formula. |

This HR-MS data is instrumental in proposing and confirming the elemental composition of Glyantrypine.

Chiroptical Spectroscopy (Circular Dichroism - CD) for Absolute Configuration

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is employed to determine the absolute configuration of chiral molecules.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. When circularly polarized light interacts with a chiral chromophore, it results in a CD spectrum, characterized by positive or negative bands at specific wavelengths. creative-proteomics.combiu.ac.ileinsteinmed.edu

Application to Absolute Configuration: The sign and magnitude of CD Cotton effects (peaks and troughs in the CD spectrum) are directly related to the molecule's stereochemistry. By comparing experimental CD spectra with theoretical calculations (e.g., using Density Functional Theory - DFT) or with CD data from structurally related compounds with known configurations, the absolute configuration of chiral centers in Glyantrypine can be assigned. creative-proteomics.comdntb.gov.uapressbooks.pub

While specific CD spectral data for Glyantrypine are not detailed here, this technique is essential for establishing the three-dimensional arrangement of atoms around any chiral centers within the molecule.

Table 6.3: Expected CD Spectroscopic Data for Glyantrypine (Conceptual)

| Wavelength (nm) | Ellipticity (mdeg) | Band Type (Positive/Negative) | Interpretation for Absolute Configuration |

| [Specific λ] | [Specific value] | [Positive/Negative] | [e.g., Indicative of R/S configuration] |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is considered the definitive method for determining the three-dimensional structure of crystalline compounds.

Principle: This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and unit cell parameters. researchgate.netcarleton.eduuhu-ciqso.esceitec.cz

Solid-State Structure: It provides an unambiguous representation of the molecule in its crystalline state.

Absolute Configuration: In cases where the molecule possesses chiral centers and the crystal structure can be refined to a sufficient degree of accuracy, anomalous dispersion effects can be used to determine the absolute configuration of these chiral centers. libretexts.orgcreative-proteomics.compressbooks.pub

For Glyantrypine, if suitable single crystals can be obtained, X-ray diffraction analysis would provide the most comprehensive structural data, including its solid-state conformation and the absolute configuration of any stereocenters.

Table 6.4: Expected Single-Crystal X-ray Diffraction Data for Glyantrypine (Conceptual)

| Parameter | Value | Significance |

| Unit Cell Dimensions | a = [value], b = [value], c = [value] | Defines the basic repeating unit of the crystal. |

| Unit Cell Angles | α = [value]°, β = [value]°, γ = [value]° | Defines the shape of the unit cell. |

| Space Group | [e.g., P2₁2₁2₁] | Indicates crystal symmetry and atom positions. |

| Bond Lengths | [Key bond lengths] | Provides precise interatomic distances. |

| Bond Angles | [Key bond angles] | Provides precise atomic geometry. |

| Absolute Configuration | [R/S assignment] | Confirms stereochemistry at chiral centers. |

Compound List

Glyantrypine

References thieme-connect.com, dntb.gov.ua, researchgate.net, uobabylon.edu.iq, pressbooks.pub, creative-proteomics.com, bu.edu.eg, princeton.edu, mnstate.edu, researchgate.net, figshare.com, askthenerd.com, emerypharma.com, galaxyproject.org, hmdb.ca, libretexts.org, carleton.edu, hrmsworld.com, researchgate.net, biu.ac.il, einsteinmed.edu, elte.hu, hmdb.ca, organicchemistrydata.org, measurlabs.com, uhu-ciqso.es, nih.gov, bioanalysis-zone.com, ceitec.cz,

Future Directions and Emerging Research Opportunities

Discovery of Novel Biosynthetic Pathways and Enzymes

Genome mining of Aspergillus clavatus using bioinformatic tools like antiSMASH is the logical first step to predict the location and boundaries of the glyantrypine BGC. mdpi.com Identification of the core non-ribosomal peptide synthetase (NRPS) or NRPS-PKS hybrid enzymes responsible for assembling the diketopiperazine scaffold will be a landmark discovery. mdpi.com Subsequent research will need to focus on the "tailoring enzymes" within the cluster—such as oxidoreductases, methyltransferases, and prenyltransferases—which are responsible for the unique chemical decorations that define glyantrypine's final structure and likely its bioactivity.

Heterologous expression of the identified BGC in a model host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, would provide definitive proof of its function and open the door to combinatorial biosynthesis. nih.gov By manipulating the genes within the cluster, it may become possible to generate novel glyantrypine analogs not easily accessible through chemical synthesis. Furthermore, understanding the regulatory elements of the BGC could lead to strategies for overproducing glyantrypine in its native host.

Development of Greener and More Efficient Synthetic Routes

The total synthesis of glyantrypine and its derivatives has been achieved, providing vital access to these molecules for biological testing. nih.govnih.govresearchgate.net However, future synthetic efforts must prioritize sustainability and efficiency, aligning with the principles of green chemistry. jddhs.com This involves a shift away from stoichiometric reagents and harsh solvents towards more environmentally benign and atom-economical methodologies. organic-chemistry.orgpnas.org

Key opportunities for greener synthesis include:

Catalysis: Employing biocatalysis or metal-catalyzed reactions can reduce waste and increase selectivity. jddhs.com For instance, the use of a diboronic acid anhydride (B1165640) as a dehydration catalyst for forming the diketopiperazine core represents a more sustainable alternative to traditional peptide coupling reagents. organic-chemistry.org

Alternative Solvents and Conditions: Exploring reactions in greener solvents like water, supercritical CO2, or biodegradable options can significantly reduce the environmental impact. pnas.orgnih.gov Furthermore, techniques such as microwave-assisted or ultrasound-mediated synthesis can dramatically shorten reaction times and lower energy consumption. nih.gov

Process Intensification: Adopting one-pot reactions or continuous flow chemistry can streamline multi-step syntheses, minimizing the need for intermediate purification steps and reducing solvent usage. acs.org This approach not only improves efficiency but also enhances safety and scalability. pnas.org

By integrating these green chemistry principles, the synthesis of glyantrypine analogs can become more sustainable, cost-effective, and scalable, which is essential for any potential large-scale application in agriculture or medicine. acs.org

Advanced SAR and QSAR Studies for Targeted Drug Design

Initial research has demonstrated the potential of glyantrypine-family alkaloids as potent antiviral and antifungal agents, identifying several lead compounds. nih.govresearchgate.net This foundational work has opened the door for more advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies to rationally design next-generation analogs with improved efficacy and target specificity.

Future research should focus on a systematic exploration of the chemical space around the glyantrypine scaffold. This involves synthesizing a diverse library of derivatives with modifications at key positions to probe their effects on biological activity. The findings from a study on glyantrypine derivatives against the Tobacco Mosaic Virus (TMV) provide an excellent starting point for such an endeavor. nih.gov

| Compound ID | Modification Strategy | Inactivation Activity vs. TMV (500 µg/mL) | Curative Activity vs. TMV (500 µg/mL) | Protection Activity vs. TMV (500 µg/mL) |

| 18d | Ring Contraction | 58% | 55% | 51% |

| 28d | Molecular Splicing | 61% | 56% | 53% |

| 7bc | Ring Expansion | 56% | 51% | 49% |

| Ribavirin (B1680618) | Standard Control | 54% | 52% | 51% |

This table is based on data from a study on glyantrypine-family alkaloids, which demonstrated that strategic modifications could lead to antiviral activities comparable to or exceeding that of the commercial agent ribavirin. nih.gov

Moving beyond traditional SAR, the development of robust QSAR models is a critical next step. nih.gov By correlating the physicochemical properties of the synthesized analogs with their biological activities, QSAR can generate predictive computational models. patsnap.com These models, enhanced by computational tools like molecular docking and molecular dynamics simulations, can be used to:

Predict the activity of virtual, yet-to-be-synthesized compounds. nih.gov

Identify the key structural features (pharmacophores) essential for bioactivity.

Optimize properties such as binding affinity, selectivity, and drug-likeness. mdpi.com

This integrated computational and synthetic approach will accelerate the design of highly targeted and potent glyantrypine-based agents. mdpi.com

Deeper Molecular Mechanistic Investigations of Glyantrypine's Biological Actions

Understanding how glyantrypine and its derivatives exert their biological effects at the molecular level is paramount for their development as targeted therapeutic or crop protection agents. Preliminary studies have shown that certain antiviral derivatives can inhibit the assembly of Tobacco Mosaic Virus particles. nih.govresearchgate.net However, this represents just the initial layer of mechanistic understanding.

Future investigations must aim to pinpoint the precise molecular targets. For the antiviral activity, research should focus on identifying the specific viral protein (e.g., coat protein, replicase) or host factor with which the glyantrypine derivative directly interacts. mdpi.com Techniques such as affinity chromatography, surface plasmon resonance (SPR), and photoaffinity labeling can be employed to isolate and identify these binding partners. nih.gov

For the observed broad-spectrum antifungal activity, the mechanism of action is currently unknown. nih.gov Research is needed to determine if these compounds act by:

Disrupting fungal cell membrane integrity. nih.gov

Inhibiting cell wall biosynthesis.

Targeting essential fungal enzymes, such as topoisomerases.

Inducing oxidative stress through the generation of reactive oxygen species (ROS). nih.gov

Elucidating these molecular mechanisms will not only provide a deeper understanding of glyantrypine's bioactivity but also inform the rational design of more potent and selective analogs while helping to predict and mitigate potential resistance development. nih.govmdpi.com

Expansion of Preclinical Bioactivity Profiling in Diverse In Vitro and In Planta Systems

The promising antiviral and antifungal activities of glyantrypine derivatives against a limited set of pathogens necessitate a significant expansion of preclinical screening to fully map their bioactivity spectrum. nih.gov Future research should adopt a systematic approach to profile the most promising lead compounds against a wider array of targets in both laboratory and more complex biological systems. lbl.govresearchgate.net

Expanded In Vitro Screening: The screening of compounds should be broadened to include a diverse panel of economically important plant pathogens and other relevant biological targets. nih.govmdpi.com

| Target Class | Specific Examples | Rationale |

| Plant Viruses | Potato virus Y, Tomato spotted wilt virus, Cucumber mosaic virus | Assess the breadth of antiviral activity beyond TMV. |

| Plant Fungi | Magnaporthe oryzae (rice blast), Puccinia spp. (rusts), Fusarium spp. (wilts) | Evaluate efficacy against major fungal diseases affecting staple crops. |

| Oomycetes | Phytophthora infestans (late blight), Plasmopara viticola (downy mildew) | Target destructive non-fungal pathogens that are major agricultural threats. |

| Bacteria | Pseudomonas syringae, Xanthomonas spp., Erwinia amylovora | Explore potential antibacterial activity for crop protection. |

| Cancer Cell Lines | Pancreatic, lung, colon, breast cancer cell lines | Investigate potential anticancer applications, a known activity for some diketopiperazine alkaloids. |

Expanded In Planta and Environmental Testing: Lead candidates that show high potency and selectivity in vitro must be advanced to more complex testing models. This includes greenhouse and small-scale field trials on relevant crops (e.g., tomato, potato, wheat, rice) to assess their efficacy under real-world conditions. croplifeamerica.orgadvinus.com These in planta studies are crucial for evaluating not only disease control but also for determining optimal application methods, phytotoxicity, and persistence. croplifeamerica.org Furthermore, preliminary environmental fate studies, examining factors like soil persistence and biodegradability, will be essential for developing sustainable agrochemical solutions. vipragen.compolyu.edu.hk

Integration of Artificial Intelligence and Machine Learning in Glyantrypine Research for Lead Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the pace and efficiency of natural product research, and glyantrypine is an ideal candidate for these technologies. nih.govcas.org AI/ML can be applied across the entire research and development pipeline, from discovering new derivatives to optimizing them into viable candidates. fnasjournals.comstrath.ac.uk

Key applications include:

Predictive Modeling: ML algorithms, such as deep neural networks and support vector machines, can be trained on existing SAR data to build robust QSAR models. fnasjournals.com These models can rapidly screen vast virtual libraries of glyantrypine analogs to predict their bioactivity, helping to prioritize the most promising candidates for synthesis and testing. cas.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on the glyantrypine scaffold. strath.ac.uk These models can be optimized to generate structures with enhanced potency, improved pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and greater synthetic accessibility. mdpi.com

Biosynthesis and Synthesis Prediction: AI can be used to mine genomic data to more rapidly identify BGCs for glyantrypine and related compounds. musechem.com In chemical synthesis, ML models can predict reaction outcomes and help design more efficient and greener synthetic pathways.

Target Identification and Mechanism of Action: AI tools can analyze large biological datasets (e.g., transcriptomics, proteomics) to predict potential protein targets for glyantrypine derivatives, thereby accelerating mechanistic studies. nih.gov

Q & A

Q. What experimental conditions are critical for studying Glyantrypine’s long-term stability?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures and humidity (ICH guidelines). Monitor degradation via HPLC-UV and identify byproducts with LC-MS. Use Arrhenius modeling to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.